molecular formula C11H17N3O B15207312 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole

Cat. No.: B15207312
M. Wt: 207.27 g/mol
InChI Key: TYHDACADIVWOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a unique fusion of pyrazole and tetrahydrofuran rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen heteroatoms within its structure imparts unique chemical and physical properties, making it a versatile scaffold for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves multi-step processes starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with tetrahydrofuran-containing aldehydes or ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as transition metals or organocatalysts, can further enhance the reaction rates and selectivity. Additionally, solvent selection and purification steps are crucial to obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Scientific Research Applications

1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of both nitrogen and oxygen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole share the pyrazole core but differ in their substituents and overall structure.

    Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and 2,3-dihydrofuran have similar oxygen-containing ring structures.

Uniqueness: 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its fused ring system, which combines the properties of both pyrazole and tetrahydrofuran. This fusion enhances its chemical reactivity and potential for functionalization, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-ethyl-3-(oxolan-2-yl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole

InChI

InChI=1S/C11H17N3O/c1-2-14-11-8(5-6-12-11)10(13-14)9-4-3-7-15-9/h9,12H,2-7H2,1H3

InChI Key

TYHDACADIVWOLH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCN2)C(=N1)C3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.